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Compound of Interest

Compound Name: 2-Bromo-5-chlorotoluene

Cat. No.: B148796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
bromo-5-chlorotoluene (CAS No. 14495-51-3), a key intermediate in the synthesis of various

pharmaceutical and agrochemical compounds. The following sections detail the Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols utilized for their acquisition.

Molecular Structure
IUPAC Name: 1-Bromo-4-chloro-2-methylbenzene[1]

Synonyms: 2-Bromo-5-chlorotoluene[1]

Molecular Formula: C7H6BrCl[1]

Molecular Weight: 205.48 g/mol [1]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound.

2.1.1 1H NMR Spectroscopy
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Proton NMR (1H NMR) provides information about the number, environment, and connectivity

of hydrogen atoms in a molecule.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment
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Data not explicitly

found in search

results
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2.1.2 13C NMR Spectroscopy

Carbon-13 NMR (13C NMR) provides information about the carbon framework of a molecule.

Chemical Shift (δ, ppm) Assignment

Data not explicitly found in search results Aromatic Carbons & Methyl Carbon

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Wavenumber (cm-1) Intensity Assignment

3300 - 2800 Strong
C-H stretch (aromatic and

aliphatic)[2]

1690 - 1620 Medium C=C stretching (aromatic)[2]

1430 & 1370 Medium C-H bending[2]

Below 1000 Variable C-Cl and C-Br stretching

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.
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m/z Relative Intensity (%) Assignment

206 Moderate
[M+2]+• Molecular ion peak

(with 81Br and 37Cl)[1]

204 High
[M]+• Molecular ion peak (with

79Br and 35Cl)

125 100
[M-Br]+ or [M-Cl-CH3]+ (Base

Peak)[1]

89 High Further fragmentation[1]

Experimental Protocols
NMR Spectroscopy

Sample Preparation: For 1H NMR, 5-10 mg of 2-bromo-5-chlorotoluene is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3).[3] For 13C

NMR, a higher concentration of 20-50 mg in the same amount of solvent is recommended

due to the lower natural abundance of the 13C isotope.[3] The solution is then filtered into a

5 mm NMR tube.

Instrumentation: A Bruker AC-300 spectrometer or equivalent is used for data acquisition.[1]

[4]

1H NMR Parameters:

Pulse Program: Standard single-pulse experiment.[3]

Number of Scans: 16 to 64.[3]

Relaxation Delay: 1-2 seconds.[3]

Spectral Width: 0-12 ppm.[3]

13C NMR Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.[3]
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Number of Scans: 1024 to 4096.[3]

Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation

with an appropriate line broadening factor.[3] The resulting spectrum is then phased and

baseline corrected. The chemical shifts are referenced to the residual solvent peak (e.g.,

CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C) or an internal standard like

tetramethylsilane (TMS).[3][4]

IR Spectroscopy
Sample Preparation:

Neat (Capillary Cell): A thin film of the liquid sample is placed between two salt plates

(e.g., NaCl or KBr).[1]

Attenuated Total Reflectance (ATR): A drop of the sample is placed directly on the ATR

crystal.[1]

Vapor Phase: The sample is heated to produce a vapor through which the IR beam is

passed.[5]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the

spectrum.[1]

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400

cm-1).[2] A background spectrum is collected first and automatically subtracted from the

sample spectrum.

Mass Spectrometry (GC-MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a Gas

Chromatograph (GC) to separate it from any impurities.

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule.

Mass Analysis: A quadrupole or other mass analyzer is used to separate the ions based on

their mass-to-charge ratio.
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Detection: An electron multiplier or similar detector is used to detect the ions.

Logical Relationships in Spectroscopic Analysis
The following diagram illustrates how different spectroscopic techniques provide

complementary information to elucidate the structure of 2-bromo-5-chlorotoluene.

Spectroscopic Workflow for 2-Bromo-5-chlorotoluene
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Caption: Workflow illustrating the complementary data from NMR, IR, and MS for structural

elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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